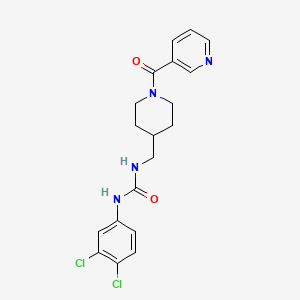
1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Chloroplast Ultrastructure Modification
A study by Vecchi (1980) discovered that derivatives similar to 1-(3,4-Dichlorophenyl)-3-((1-nicotinoylpiperidin-4-yl)methyl)urea, specifically 3,3 (3,4 dichlorophenyl) 1,1 dimethyl urea (DCMU), induce ultrastructural modifications in chloroplast membranes of both Nicotiana glutinosa and Zea mays, affecting the interthylakoid region and peripheral vesicles Vecchi, L. (1980). Caryologia.
Inhibition of Cuticle Deposition
Research by Mulder and Gijswijt (1973) on compounds structurally similar to this compound demonstrated their role as new class insecticides, inhibiting cuticle deposition in insects and showcasing a novel mode of action with expectations of safety towards mammals Mulder, R., & Gijswijt, M. J. (1973). Pesticide Science.
Corrosion Inhibition
A 2012 study identified compounds with structural similarities to this compound as efficient inhibitors of mild steel corrosion in acidic solutions, demonstrating their potential in industrial applications Bahrami, M., & Hosseini, Seyed Mohammad Ali (2012). International Journal of Industrial Chemistry.
Antimycobacterial Activity
Scozzafava, Mastrolorenzo, and Supuran (2001) explored substituted urea derivatives, prepared by reacting 3,4-dichlorophenyl isocyanate with various compounds, finding some to exhibit appreciable antimycobacterial activities against Mycobacterium tuberculosis H37Rv. This suggests potential pathways for designing new drugs against tuberculosis Scozzafava, A., Mastrolorenzo, A., & Supuran, C. (2001). Journal of Enzyme Inhibition.
Nonlinear Optical Properties
A study by Shkir et al. (2018) on a novel chalcone derivative, structurally related to this compound, demonstrated significant electro-optic properties, highlighting its potential in optoelectronic device fabrication due to superior second and third harmonic generation values Shkir, M., AlFaify, S., Arora, M., Ganesh, V., Abbas, Haider, & Yahia, I. (2018). Journal of Computational Electronics.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-16-4-3-15(10-17(16)21)24-19(27)23-11-13-5-8-25(9-6-13)18(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLZUOJDSAQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

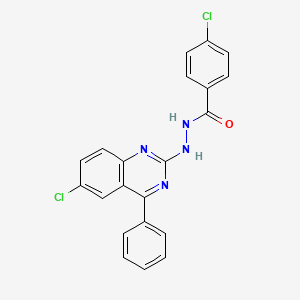
![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)

![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)

![2-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948995.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-benzofuran-2-carboxamide](/img/structure/B2948996.png)
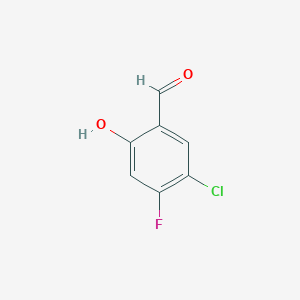
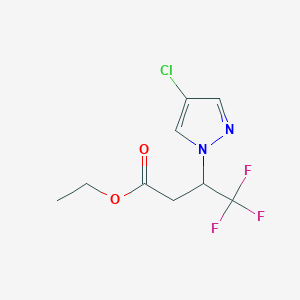

![(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2949000.png)
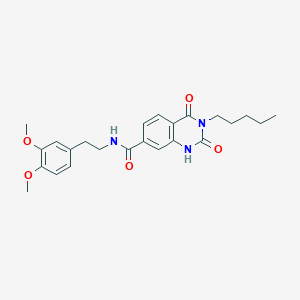
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2949006.png)
![2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2949009.png)